molecular formula C17H14N2O5 B13483616 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-phenoxy-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-phenoxy-benzoic acid

Cat. No.: B13483616
M. Wt: 326.30 g/mol
InChI Key: ZXIWULPGZWMPMJ-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazinane ring, a phenoxy group, and a benzoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxybenzoic acid with a diazinane derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce costs, and ensure consistent quality. Key parameters such as reaction time, temperature, and reagent concentrations are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The phenoxy and diazinane groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid
  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-phenoxybenzoic acid

InChI

InChI=1S/C17H14N2O5/c20-15-8-9-19(17(23)18-15)11-6-7-14(13(10-11)16(21)22)24-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,21,22)(H,18,20,23)

InChI Key

ZXIWULPGZWMPMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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